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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of SR-717 free acid, a novel non-nucleotide STING (Stimulator of

Interferon Genes) agonist. SR-717 has emerged as a significant research tool and potential

therapeutic agent, particularly in the field of immuno-oncology.

Chemical Structure and Properties
SR-717 free acid is a small molecule that acts as a direct mimetic of the natural STING ligand,

cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] Its chemical

structure and fundamental properties are summarized below.

Table 1: Chemical Properties of SR-717 Free Acid
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Biological Activity and Mechanism of Action
SR-717 is a potent and selective agonist of the STING protein, a key mediator of innate

immunity.[1] Unlike the natural cyclic dinucleotide ligands of STING, SR-717 is a non-

nucleotide molecule, which may offer advantages in terms of stability and cell permeability.

Mechanism of STING Activation
SR-717 functions as a direct cGAMP mimetic, binding to the STING dimer and inducing a

"closed" conformation, which is the active state of the protein.[1] This conformational change

initiates a downstream signaling cascade that leads to the production of type I interferons

(IFNs) and other pro-inflammatory cytokines.

The activation of the STING pathway by SR-717 is independent of the enzyme cyclic GMP-

AMP synthase (cGAS), which is responsible for producing the endogenous STING ligand

cGAMP in response to cytosolic DNA.
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Caption: SR-717 mediated STING signaling pathway.

Antitumor Activity
The activation of the STING pathway by SR-717 has been shown to elicit potent antitumor

immune responses. This is achieved through several mechanisms:

Activation of Immune Cells: SR-717 promotes the activation of CD8+ T cells, natural killer

(NK) cells, and dendritic cells (DCs).

Antigen Cross-Priming: It facilitates the cross-priming of antigens, a crucial step for the

initiation of an effective antitumor T-cell response.

Induction of PD-L1: SR-717 treatment leads to the upregulation of Programmed Death-

Ligand 1 (PD-L1) on tumor cells in a STING-dependent manner. This suggests potential

synergistic effects when combined with immune checkpoint inhibitors targeting the PD-1/PD-

L1 axis.

Anti-Radiation Activity
Recent studies have also highlighted the potential of SR-717 as a radioprotective agent. It has

been shown to protect against radiation-induced damage by promoting the regeneration of

intestinal stem cells.[2] This effect is mediated through the STING-IL-6 signaling pathway.[2]
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Quantitative Data
The biological activity of SR-717 has been quantified in various in vitro and in vivo models.

Table 2: In Vitro Efficacy of SR-717
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Table 3: In Vivo Antitumor Efficacy of SR-717 in Mouse Models
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Note: Detailed pharmacokinetic and pharmacodynamic data for SR-717 free acid are not

extensively available in the public domain. The development of systemic STING agonists is an

active area of research, and such data for similar molecules are beginning to be published.

Experimental Protocols
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The following sections outline general methodologies for key experiments involving SR-717.

Researchers should optimize these protocols for their specific experimental conditions.

In Vitro STING Activation Assay (THP-1 Reporter Cells)
This protocol describes a common method to assess the STING agonist activity of SR-717

using THP-1 cells engineered with an interferon-stimulated gene (ISG) reporter system.
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Caption: Workflow for in vitro STING activation assay.

Cell Culture: Culture THP-1 ISG reporter cells in appropriate media and conditions.

Seeding: Seed cells into a 96-well plate at a suitable density.

Compound Preparation: Prepare a stock solution of SR-717 free acid in a suitable solvent

(e.g., DMSO) and perform serial dilutions to obtain the desired concentration range.

Treatment: Add the SR-717 dilutions to the cells. Include appropriate vehicle controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase, SEAP) according

to the manufacturer's instructions.
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Data Analysis: Plot the reporter activity against the log of the SR-717 concentration and

determine the EC₅₀ value using a suitable non-linear regression model.

In Vivo Antitumor Efficacy Study (Syngeneic Mouse
Model)
This protocol provides a general framework for evaluating the antitumor efficacy of SR-717 in a

syngeneic mouse tumor model, such as B16.F10 melanoma in C57BL/6 mice.

Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., B16.F10)

into the flank of the mice.

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

Randomization: Once tumors reach a palpable size, randomize the mice into treatment and

control groups.

Treatment Administration: Administer SR-717 or vehicle control according to the desired

dosing regimen and route of administration (e.g., intraperitoneal or intravenous).

Tumor Measurement: Continue to measure tumor volume at regular intervals throughout the

study.

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size, or it can be continued to assess survival.

Data Analysis: Analyze tumor growth curves and survival data to determine the efficacy of

SR-717.

Synthesis
A detailed, publicly available, step-by-step synthesis protocol for SR-717 free acid is not

readily found in the scientific literature. The synthesis of similar imidazo[1,2-b]pyridazine

derivatives often involves multi-step reactions, including cross-coupling reactions.[3][4] The

synthesis of the core structure likely involves the condensation of a substituted

aminopyridazine with a suitable carbonyl compound, followed by functional group

manipulations to introduce the imidazolyl and difluorobenzamido moieties.
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Conclusion
SR-717 free acid is a valuable tool for studying the STING signaling pathway and holds

promise as a therapeutic agent for cancer and potentially other indications. Its non-nucleotide

nature and potent, selective STING agonism make it an attractive candidate for further

preclinical and clinical development. This guide provides a foundational understanding of its

chemical and biological properties to aid researchers in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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